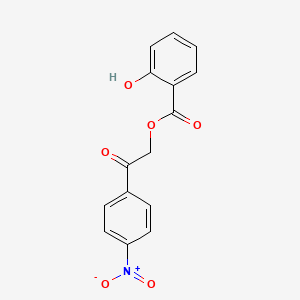
1-(1,3-benzodioxol-5-ylmethyl)-4-(methylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-benzodioxol-5-ylmethyl)-4-(methylsulfonyl)piperazine, also known as MDMA, is a psychoactive substance that has gained popularity in recent years due to its recreational use. However, MDMA has also been the subject of scientific research, particularly in the fields of neuroscience and psychiatry.
Wirkmechanismus
1-(1,3-benzodioxol-5-ylmethyl)-4-(methylsulfonyl)piperazine acts on several neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine. The substance increases the release of serotonin, which is associated with feelings of happiness and well-being. This compound also increases the release of oxytocin, a hormone that is involved in social bonding and trust.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects on the body. The substance increases heart rate, blood pressure, and body temperature. It also causes the release of stress hormones, such as cortisol and adrenaline. These effects can be dangerous in high doses and can lead to dehydration, hyperthermia, and even death.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1,3-benzodioxol-5-ylmethyl)-4-(methylsulfonyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be administered orally. The substance also has a predictable onset and duration of action. However, there are also limitations to using this compound in lab experiments. The substance is illegal in many countries, making it difficult to obtain for research purposes. This compound is also a Schedule I drug in the United States, which means that it is considered to have a high potential for abuse and no accepted medical use.
Zukünftige Richtungen
There are several future directions for 1-(1,3-benzodioxol-5-ylmethyl)-4-(methylsulfonyl)piperazine research. One area of interest is the potential therapeutic use of this compound in psychotherapy. The substance has shown promise in treating PTSD and anxiety, and further research is needed to determine its effectiveness and safety. Another area of interest is the use of this compound as a tool for studying the brain and its functions. The substance has been used in neuroimaging studies to investigate the neural mechanisms underlying empathy and social bonding. Finally, there is interest in developing new analogs of this compound that have fewer side effects and a lower potential for abuse.
Conclusion:
This compound is a psychoactive substance that has gained popularity in recent years. However, the substance has also been the subject of scientific research, particularly in the fields of neuroscience and psychiatry. This compound has potential therapeutic uses in the treatment of PTSD and anxiety and has been used as a tool for studying the brain and its functions. Further research is needed to determine the safety and effectiveness of this compound as a therapeutic agent and to develop new analogs with fewer side effects.
Synthesemethoden
1-(1,3-benzodioxol-5-ylmethyl)-4-(methylsulfonyl)piperazine is synthesized from safrole, a natural product found in various plants. The synthesis method involves several steps, including isomerization, oxidation, and reduction. The final product is a white crystalline powder that is usually taken orally.
Wissenschaftliche Forschungsanwendungen
1-(1,3-benzodioxol-5-ylmethyl)-4-(methylsulfonyl)piperazine has been studied for its potential therapeutic effects on various psychiatric disorders, such as post-traumatic stress disorder (PTSD) and anxiety. The substance has been shown to increase empathy and social bonding, making it a promising candidate for use in psychotherapy. This compound is also being studied for its effects on the brain and how it can be used to treat neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-20(16,17)15-6-4-14(5-7-15)9-11-2-3-12-13(8-11)19-10-18-12/h2-3,8H,4-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBXJSOXZYPTDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(4-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5773322.png)

![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-4-fluorobenzamide](/img/structure/B5773339.png)
amino]acetyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5773347.png)
![N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5773352.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5773360.png)
![N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide](/img/structure/B5773362.png)
![2-(4-methoxybenzyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5773364.png)
![1-(4-methylbenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5773385.png)

